molecular formula C10H16N2O B1320882 2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol CAS No. 63123-32-0

2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol

Cat. No.: B1320882
CAS No.: 63123-32-0
M. Wt: 180.25 g/mol
InChI Key: YQBACZGTCZERHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol is an organic compound with the molecular formula C₁₀H₁₆N₂O. It is characterized by the presence of an amino group, a methyl group, and an ethanol moiety attached to a phenyl ring. This compound is used primarily in research and development settings and has various applications in chemical synthesis and pharmaceutical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol typically involves the reaction of 4-amino-3-methylphenol with methylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Amino-3-methylphenyl)(ethyl)amino)ethanol
  • 4-Amino-3-methylphenol
  • 2-(Methylamino)ethanol

Uniqueness

2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups attached to a phenyl ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-(4-amino-N,3-dimethylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-8-7-9(3-4-10(8)11)12(2)5-6-13/h3-4,7,13H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBACZGTCZERHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-[(3-Methyl-4-nitrophenyl)-N-methylamino]ethanol (0.70 g, 3.3 mmol) was dissolved in ethanol (10 mL) and 10% palladium on carbon (0.050 g) was added at ambient temperature. The reaction mixture was agitated under a hydrogen atmosphere at ambient temperature for 4 h. Palladium on carbon was removed by filtration with Celite and the solvent was removed under reduced pressure to afford 2-[(4-amino-3-methylphenyl)-N-methylamino]ethanol as solid (0.58 g, y. 97%).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step Two

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